Methyl 2-amino-4-(methylthio)butanoate hydrochloride
CAS No.: 16118-36-8
VCID: VC21540499
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-amino-4-(methylthio)butanoate hydrochloride, with the CAS number 16118-36-8, is a compound of significant interest in biochemical research and animal nutrition. It is a derivative of methionine, an essential amino acid, and is characterized by the presence of a methylthio group. This compound is often referred to as a methionine analogue and has been studied for its potential applications in both nutrition and therapeutics. Biological Activity and MetabolismMethyl 2-amino-4-(methylthio)butanoate hydrochloride plays a crucial role in animal nutrition, particularly in poultry. It can be metabolized into L-methionine, which is essential for protein synthesis and various metabolic processes. The compound is transported across cell membranes primarily through the L-type amino acid transporter (LAT1), which is critical for delivering essential amino acids into cells.
Antitumor ActivityResearch has indicated that derivatives of methyl 2-amino-4-(methylthio)butanoate may possess antitumor properties. In vitro studies have shown that certain amino acid ester conjugates exhibit significant cytotoxic effects against cancer cell lines, suggesting that modifications of this compound could lead to novel anticancer agents.
Safety and HazardsMethyl 2-amino-4-(methylthio)butanoate hydrochloride is classified as a hazardous substance due to its potential to cause skin irritation, serious eye irritation, and respiratory tract irritation. It is recommended to handle the compound with caution, following appropriate safety protocols .
Storage and HandlingThe compound should be stored in an inert atmosphere at a temperature range of 2-8°C to maintain its stability. It is essential to follow the recommended handling procedures to minimize exposure risks . |
|||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 16118-36-8 | |||||||||||||||||||||||||||||
Product Name | Methyl 2-amino-4-(methylthio)butanoate hydrochloride | |||||||||||||||||||||||||||||
Molecular Formula | C6H14ClNO2S | |||||||||||||||||||||||||||||
Molecular Weight | 199.7 g/mol | |||||||||||||||||||||||||||||
IUPAC Name | [(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride | |||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |||||||||||||||||||||||||||||
Standard InChIKey | MEVUPUNLVKELNV-UHFFFAOYSA-N | |||||||||||||||||||||||||||||
Isomeric SMILES | COC(=O)[C@H](CCSC)[NH3+].[Cl-] | |||||||||||||||||||||||||||||
SMILES | COC(=O)C(CCSC)[NH3+].[Cl-] | |||||||||||||||||||||||||||||
Canonical SMILES | COC(=O)C(CCSC)[NH3+].[Cl-] | |||||||||||||||||||||||||||||
Synonyms | 16118-36-8;methyl2-amino-4-(methylthio)butanoatehydrochloride;L-METHIONINEMETHYLESTERHCl;SBB003548;DL-METHIONINEMETHYLESTERHCL;methyl2-amino-4-(methylsulfanyl)butanoatehydrochloride;C6H14ClNO2S;methyl2-azanyl-4-methylsulfanyl-butanoatehydrochloride;2-amino-4-(methylthio)butanoicacidmethylesterhydrochloride;H-DL-Met-OmeHCl;H-DL-Met-OMe?HCl;ACMC-209gfj;MethylDL-methionateHCl;H-DL-Met-OMe.HCl;AC1Q3BV8;SCHEMBL200898;CTK8G0921;MethylDL-methionatehydrochloride;MolPort-002-497-763;EINECS240-285-0;7375AH;NSC522231;AKOS008965667;MCULE-7178342109;NSC-522231 | |||||||||||||||||||||||||||||
PubChem Compound | 12888615 | |||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume